molecular formula C10H6F2N2O B13741456 5,7-Difluoroquinoline-3-carboxamide

5,7-Difluoroquinoline-3-carboxamide

Cat. No.: B13741456
M. Wt: 208.16 g/mol
InChI Key: TZZIOMICEJHJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Difluoroquinoline-3-carboxamide is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinolines represent a privileged scaffold in drug design, known for their wide range of pharmacological activities and excellent drug-like properties, including good bioavailability . This particular compound features a carboxamide group at the 3-position and fluorine atoms at the 5- and 7-positions of the quinoline core. The incorporation of fluorine atoms is a common strategy in lead optimization to modulate the molecule's lipophilicity, metabolic stability, and binding affinity, which are critical parameters for biological activity . While specific biological data for this compound is the subject of ongoing investigation, structurally similar lipophilic fluoroquinolone derivatives have demonstrated remarkable dual antimicrobial and antiproliferative activities in scientific studies . Related compounds have shown nanomolar potency against a range of gram-positive bacteria and exhibited cytotoxic effects against various human cancer cell lines, including leukemia (K562), pancreatic (PANC-1), and breast cancer (MCF-7) cells . The anticancer potential of quinoline-based molecules is often attributed to mechanisms such as the inhibition of key enzymes like dihydroorotate dehydrogenase (involved in de novo pyrimidine biosynthesis) or topoisomerase enzymes . Researchers can leverage this compound as a key intermediate or precursor for developing novel therapeutic agents, studying structure-activity relationships (SAR), and exploring new mechanisms of action in oncology and infectious disease. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6F2N2O

Molecular Weight

208.16 g/mol

IUPAC Name

5,7-difluoroquinoline-3-carboxamide

InChI

InChI=1S/C10H6F2N2O/c11-6-2-8(12)7-1-5(10(13)15)4-14-9(7)3-6/h1-4H,(H2,13,15)

InChI Key

TZZIOMICEJHJMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CC(=C2)C(=O)N)F)F

Origin of Product

United States

Synthetic Methodologies for 5,7 Difluoroquinoline 3 Carboxamide and Analogues

Retrosynthetic Analysis of the 5,7-Difluoroquinoline-3-carboxamide Core Structure

A retrosynthetic analysis of this compound reveals a strategic disconnection approach. The primary disconnection is at the amide bond, leading to a 5,7-difluoroquinoline-3-carboxylic acid precursor and an appropriate amine. This carboxylic acid can be further disconnected through established quinoline (B57606) syntheses. Key to this analysis is the recognition that the difluorinated quinoline ring system can be constructed from a correspondingly substituted aniline (B41778) derivative. This simplifies the synthetic challenge to the preparation of a suitable difluoroaniline and a three-carbon component that will form the pyridine (B92270) part of the quinoline ring.

Another viable retrosynthetic pathway involves the formation of the quinoline ring from a 2-amino-4,6-difluorobenzaldehyde (B2932770) or a related ketone. This approach, often seen in Friedländer-type syntheses, condenses the substituted benzaldehyde (B42025) with a compound containing an activated methylene (B1212753) group, such as an acetamide (B32628) derivative, to directly construct the quinoline-3-carboxamide (B1254982) skeleton. The choice of strategy often depends on the availability and stability of the starting materials.

Precursor Synthesis and Halogenation Strategies

The successful synthesis of this compound heavily relies on the efficient preparation of key precursors, particularly difluorinated anilines, and the regioselective introduction of fluorine atoms.

The synthesis of appropriately substituted difluoroaniline intermediates is a critical step. One common approach starts with commercially available difluorobenzene derivatives. For instance, 3,5-difluoroaniline (B1215098) can serve as a precursor. The challenge lies in introducing the necessary functionalities for the subsequent quinoline ring formation while maintaining the fluorine substitution pattern. This often involves electrophilic aromatic substitution reactions, where the directing effects of the fluorine atoms and other substituents must be carefully considered to achieve the desired regiochemistry.

Direct and regioselective fluorination of the quinoline core presents a significant synthetic hurdle. However, recent advancements have provided novel methodologies. One such method is the regioselective electrolytic 5,8-difluorination of quinolines using HF:pyridine as both the reagent and supporting electrolyte. georgiasouthern.edugeorgiasouthern.edu This electrochemical approach has demonstrated moderate to good yields for various quinoline derivatives under mild conditions. georgiasouthern.edugeorgiasouthern.edu While this specific method yields 5,8-difluoroquinolines, it highlights the potential of electrochemical methods in achieving regioselective fluorination. georgiasouthern.edugeorgiasouthern.edu

Another strategy involves a vicarious electrophilic substitution of fluorine in polyfluoro-2-naphthylamines, which can undergo Skraup-like cyclization to form fluorinated quinolines. nih.gov This approach offers a pathway to introduce fluorine at specific positions by starting with a pre-fluorinated precursor.

Fluorination Method Reagents/Conditions Positions Fluorinated Key Features
Electrolytic FluorinationHF:Pyridine, Platinum Electrodes5,8Regioselective, mild conditions, short reaction time. georgiasouthern.edugeorgiasouthern.eduresearchgate.net
Vicarious SubstitutionPolyfluoro-2-naphthylamines, Skraup-like cyclizationDependent on precursorAllows for specific fluorine placement based on starting material. nih.gov

Cyclization Reactions for the Formation of the Difluoroquinoline Ring System

The construction of the quinoline ring is the cornerstone of the synthesis. Several classical and modified cyclization reactions are employed, with the choice often dictated by the desired substitution pattern and the nature of the precursors.

The Skraup synthesis, a classic method for preparing quinolines, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. nih.govwikipedia.org Modifications to this reaction have been developed to improve yields and reduce the often-violent nature of the original procedure. researchgate.netacs.org For fluorinated anilines, the Skraup reaction can be a viable method to produce the corresponding fluorinated quinolines. nih.gov The strong electron-withdrawing nature of fluorine can influence the reactivity of the aniline derivative, sometimes requiring harsher reaction conditions or alternative catalysts. Microwave-assisted modified Skraup reactions have also been explored to provide a more environmentally friendly and efficient synthesis. rsc.orgresearchgate.net

The Doebner-Miller reaction is another powerful tool for quinoline synthesis, reacting an aniline with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is catalyzed by acids and can be used to produce a variety of substituted quinolines. wikipedia.org For the synthesis of fluorinated quinolines, a fluorinated aniline can be reacted with an appropriate α,β-unsaturated aldehyde or ketone. researchgate.net The reaction mechanism is complex and has been a subject of debate, with proposed mechanisms involving fragmentation-recombination pathways. wikipedia.org Variations of this reaction, such as the Doebner reaction which uses an aldehyde and pyruvic acid, can be employed to synthesize quinoline-4-carboxylic acids, which are direct precursors to the target carboxamide. nih.govresearchgate.net

Reaction Name Reactants Product Type Key Features
Modified Skraup SynthesisAnilines, Glycerol, Oxidizing AgentUnsubstituted or Substituted QuinolinesClassic method, modifications improve safety and yield. nih.govresearchgate.netacs.org
Doebner-Miller ReactionAnilines, α,β-Unsaturated CarbonylsSubstituted QuinolinesVersatile for introducing substituents on the pyridine ring. wikipedia.orgsynarchive.com
Doebner ReactionAnilines, Aldehydes, Pyruvic AcidQuinoline-4-carboxylic acidsDirectly provides a precursor for the target carboxamide. nih.govresearchgate.net

Palladium-Catalyzed Cyclization and Other Cross-Coupling Strategies

Palladium-catalyzed reactions offer a versatile and efficient means to construct the quinoline ring system. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds through various cross-coupling and cyclization reactions.

One notable approach is the palladium-catalyzed carbonylative cyclization of 1-(2-aminoaryl)-2-yn-1-ols, which can be readily prepared from the corresponding 1-(2-aminoaryl)ketones. nih.gov Under oxidative conditions with a PdI2-KI catalytic system, these precursors can be selectively converted into quinoline-3-carboxylic esters in fair to good yields. nih.gov This method provides a direct route to the quinoline-3-carboxylate core, which is a key intermediate for the synthesis of the target carboxamide.

Another powerful strategy involves the intramolecular Heck cyclization of N-(hetero)arylcarboxamides, which can afford tricyclic fused quinolone derivatives. nih.gov While not directly yielding this compound, this methodology highlights the utility of palladium catalysis in forming the quinoline core through intramolecular C-C bond formation. Additionally, palladium-catalyzed [3+3] annulation between diarylamines and α,β-unsaturated acids presents a direct route to 4-substituted-quinolin-2(1H)-ones. nih.gov

Furthermore, palladium(0)-catalyzed cyclopropane (B1198618) C-H bond functionalization has been developed for the synthesis of quinoline and tetrahydroquinoline derivatives. rsc.org This one-pot protocol involves an intramolecular cyclization and subsequent oxidation or reduction, demonstrating good tolerance for a range of functional groups. rsc.org The electrophilic cyclization of N-(2-alkynyl)anilines using various electrophiles, including those containing halogens, selenium, and sulfur, also provides access to a wide variety of substituted quinolines under mild conditions. nih.gov

The table below summarizes some palladium-catalyzed methods for quinoline synthesis.

Starting MaterialsCatalyst SystemProduct TypeYieldReference
1-(2-Aminoaryl)-2-yn-1-olsPdI2-KI, CO, AirQuinoline-3-carboxylic esters45-70% nih.gov
Diarylamines and α,β-unsaturated acidsPd(OAc)2, TFA4-Substituted-quinolin-2(1H)-onesHigh nih.gov
N-(2-Alkynyl)anilinesICl, I2, Br2, PhSeBr, or p-O2NC6H4SCl3-Halogen-, selenium-, or sulfur-containing quinolinesModerate to good nih.gov
Cyclopropane-containing precursorsPd(0) catalystQuinoline and tetrahydroquinoline derivativesNot specified rsc.org

Introduction of the Carboxamide Functionality at the C-3 Position

Once the 5,7-difluoroquinoline (B1304923) core with a suitable precursor at the C-3 position (typically a carboxylic acid or its ester) is synthesized, the next critical step is the introduction of the carboxamide group.

Carboxylic Acid Precursors and Peptide Coupling Reagents for Amidation

The most common method for forming the C-3 carboxamide is through the amidation of a quinoline-3-carboxylic acid precursor. This reaction typically involves the activation of the carboxylic acid with a coupling reagent, followed by the addition of the desired amine.

A variety of peptide coupling reagents are employed for this purpose. Common examples include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). acs.orgnih.gov This combination is effective for coupling quinoline-4-carboxylic acids with various amines to form the corresponding carboxamides. acs.org The use of B(OCH2CF3)3 as a reagent for the direct amidation of carboxylic acids with a broad range of amines has also been reported, offering a simple purification procedure in many cases. acs.org

The general procedure involves dissolving the quinoline-3-carboxylic acid in a suitable solvent, such as DMF, and adding the coupling reagents. After a period of activation, the amine is added, often with a base like DIEA, to facilitate the reaction. nih.gov

One-Pot Synthesis Approaches for Carboxamide Formation

One-pot syntheses offer an efficient alternative to multi-step procedures by combining several reactions in a single reaction vessel. A patent describes a one-pot process for the synthesis of 3-substituted quinoline carboxylates from anilines with high yields. google.com This method, while yielding the carboxylate, sets the stage for a subsequent amidation step that could potentially be integrated into a one-pot sequence.

Another approach involves the direct amidation of aldehydes. A palladium-catalyzed chelation-assisted method has been developed for the direct coupling of quinoline-8-carbaldehyde with amines to afford quinoline-8-carboxamides. thieme-connect.com While this is for the 8-position, the principle could potentially be adapted for the C-3 position if a suitable 3-formylquinoline precursor is available.

A highly effective one-pot Friedländer quinoline synthesis has been developed using inexpensive reagents, where o-nitroarylcarbaldehydes are reduced to o-aminoarylcarbaldehydes and then condensed in situ with aldehydes or ketones to form quinolines in high yields. rsc.org This method could be adapted to produce a quinoline-3-carboxamide precursor in a streamlined fashion.

Post-Synthetic Modifications and Derivatization Strategies of the this compound Scaffold

After the formation of the this compound core, further modifications can be made to explore the structure-activity relationships of these compounds. These modifications typically focus on the quinoline nitrogen (N-1) and the carboxamide nitrogen.

Diverse Substitutions on the Carboxamide Nitrogen

The nitrogen atom of the C-3 carboxamide group offers a prime location for introducing a wide array of substituents. This allows for the exploration of how different chemical groups at this position influence the properties of the molecule.

Research has shown that various anilines can be coupled with a 2-chloroquinoline-3-carboxylic acid to produce a library of 2-chloroquinoline-3-carboxamide (B1625466) derivatives. researchgate.net Similarly, a series of novel quinoline-3-carboxamide derivatives were synthesized by coupling the quinoline-3-carboxylic acid with a variety of amines. nih.gov These studies demonstrate the feasibility of introducing diverse aryl and alkyl groups onto the carboxamide nitrogen. The choice of substituent can be guided by the desired properties, with studies showing that substitutions on the aniline part of the carboxamide can significantly affect biological activity. researchgate.net

The table below provides examples of substituent variations on the carboxamide nitrogen of quinoline-3-carboxamides (B1200007).

Quinoline CoreAmine Used for AmidationResulting Carboxamide SubstituentReference
2-Chloroquinoline-3-carboxylic acidVarious anilinesSubstituted anilides researchgate.net
6-Arylquinoline-3-carboxylic acidVarious aminesAlkyl and aryl amides nih.gov
Quinoline-3-carboxylic acidVarious anilinesSubstituted anilides researchgate.net

Functionalization at Other Positions of the Quinoline Ring System

The development of synthetic methodologies to modify the quinoline core at positions other than the primary carboxamide and fluoro substituents is crucial for creating diverse analogues of this compound. These modifications can significantly influence the compound's physicochemical properties and biological activity. Modern synthetic strategies, particularly transition-metal-catalyzed C-H activation, have emerged as powerful tools for the precise and selective introduction of functional groups onto the quinoline scaffold. rsc.orgrsc.org

The C-2 position of the quinoline ring is a key site for modification. One established method involves the Vilsmeier-Haack reaction on acetanilides to produce 2-chloro-3-carbaldehyde quinolines. researchgate.net This 2-chloro group serves as a versatile handle for introducing various nucleophiles. Another powerful technique is the C-H amidation of quinoline N-oxides. For instance, starting from 4,7-dichloroquinoline, an N-oxidation followed by a reaction with benzonitrile (B105546) and sulfuric acid in dichloromethane (B109758) can introduce an amido group at the C-2 position. preprints.org This sequence highlights a method for C-2 functionalization that can be applied to appropriately substituted quinoline N-oxides.

The C-4 position can be functionalized through nucleophilic aromatic substitution (SNAr) reactions, especially when a good leaving group like a halogen is present. A practical example is the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline. preprints.org After functionalizing the C-2 position, the chloro group at C-4 is readily substituted by morpholine (B109124) in the presence of potassium carbonate in DMF at elevated temperatures. preprints.org This demonstrates a robust method for introducing amine-based substituents at the C-4 position.

The introduction of substituents at the C-6 position has been shown to be synthetically accessible and can influence the electronic properties of the entire quinoline ring system. researchgate.net A series of quinoline-6-carboxamides have been synthesized by reacting the corresponding 6-carboxylic acids with various amines. researchgate.net Furthermore, specific functional groups like a methylthio (MeS) group have been introduced at this position. The synthesis of a 6-MeS derivative of a quinoline-3-carboxamide was found to be highly effective in preclinical models of nephritis, underscoring the importance of C-6 modification. nih.gov

Position Methodology Reagents/Conditions Example Substituent Reference
C-2 C-H Amidation of N-oxideBenzonitrile, H₂SO₄, CH₂Cl₂Benzamido preprints.org
C-4 Nucleophilic Aromatic Substitution (SNAr)Morpholine, K₂CO₃, DMFMorpholino preprints.org
C-6 Amidation of Carboxylic AcidAmines, TEA, BOPCarboxamides researchgate.net
C-6 Not specifiedNot specifiedMethylthio (MeS) nih.gov
C-8 Metal-Free C-H FunctionalizationBrønsted acid, YnamidesFunctionalized ynamides rsc.org
C-8 Palladium-Catalyzed C-H EtherificationNot specifiedEtheral groups rsc.org

This table provides an interactive summary of synthetic methods for functionalizing various positions of the quinoline ring.

The C-8 position of the quinoline ring has been a focus of modern synthetic innovation. Direct C-H functionalization offers an efficient route to C-8 substituted analogues. nih.govresearchgate.net For example, a metal-free methodology utilizing a Brønsted acid-catalyzed Friedel–Crafts reaction between a quinoline-N-oxide and ynamides has been developed to afford C-8 functionalized products in good yields. rsc.org Additionally, palladium-catalyzed C-H etherification represents another advanced method for introducing functionality specifically at the C-8 position. rsc.org These C-H activation strategies avoid the need for pre-functionalized substrates, offering a more atom-economical and streamlined approach to novel analogues. nih.gov

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5,7-Difluoroquinoline-3-carboxamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative numbers in the this compound molecule. The chemical shifts (δ) of the protons would be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxamide group, as well as the aromaticity of the quinoline (B57606) ring system.

Key expected features in the ¹H NMR spectrum would include signals for the aromatic protons on the quinoline core and the protons of the amide group (-CONH₂). The protons on the quinoline ring would likely appear in the downfield region (typically δ 7.0-9.0 ppm) due to the aromatic ring current. The coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, or more complex multiplets), which would be crucial for assigning the specific positions of the protons on the ring. The amide protons are also expected to appear as distinct signals, the chemical shift of which can be solvent and temperature-dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy would provide information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms would be significantly affected by the attached functional groups.

The spectrum would show signals for the nine carbon atoms of the quinoline ring and the carbonyl carbon of the carboxamide group. The carbons directly bonded to the fluorine atoms (C-5 and C-7) would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a characteristic feature that aids in their assignment. The carbonyl carbon of the amide would appear at the downfield end of the spectrum (typically δ 160-180 ppm).

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Chemical Environments and Coupling

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be a critical technique for the characterization of this compound. This technique is highly sensitive to the chemical environment of fluorine atoms. The ¹⁹F NMR spectrum would show two distinct signals for the fluorine atoms at positions 5 and 7, as they are in different chemical environments.

The chemical shifts of the fluorine atoms and the coupling constants between them (JFF) and with neighboring protons (JHF) would provide valuable structural information. The magnitude of these coupling constants can help to confirm the substitution pattern on the quinoline ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight of this compound with high precision. This accurate mass measurement allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₁₀H₆F₂N₂O. This is a crucial step in verifying the identity of the synthesized compound. Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation, showing characteristic losses of fragments such as the carboxamide group.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

Expected characteristic peaks would include:

N-H stretching vibrations of the primary amide group, typically appearing as two bands in the region of 3400-3200 cm⁻¹.

C=O stretching vibration of the amide carbonyl group, which is a strong absorption usually found in the range of 1680-1630 cm⁻¹.

C-F stretching vibrations for the two fluorine atoms, which are expected to show strong absorptions in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

C=C and C=N stretching vibrations of the aromatic quinoline ring, which would appear in the 1600-1450 cm⁻¹ region.

The collective data from these spectroscopic techniques would provide an unambiguous structural confirmation of this compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a fundamental analytical technique for the separation, identification, and purification of compounds. For this compound, a compound with moderate polarity, both normal-phase and reverse-phase High-Performance Liquid Chromatography (HPLC) can be effectively utilized. Thin-Layer Chromatography (TLC) also serves as a rapid, qualitative tool for monitoring reaction progress and assessing purity. For obtaining highly pure material for research or as a reference standard, preparative HPLC is the method of choice.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purity assessment of quinoline-3-carboxamide (B1254982) derivatives. Due to the aromatic and polar nature of this compound, reverse-phase HPLC is a commonly employed method. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound is primarily governed by hydrophobic interactions.

A typical reverse-phase HPLC method for a compound like this compound would utilize a C18 column. The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. csic.es To ensure good peak shape and reproducibility, a small amount of an acid, like formic acid or trifluoroacetic acid, is often added to the mobile phase. google.com.na Detection is commonly achieved using a UV detector, as the quinoline ring system is strongly UV-active. epo.org For enhanced sensitivity and specificity, particularly in complex matrices, a mass spectrometer (LC-MS) can be used as the detector. google.com

Normal-phase HPLC, which uses a polar stationary phase (like silica (B1680970) or an aminopropyl-bonded phase) and a non-polar mobile phase (such as hexane (B92381) with a polar modifier), can also be used. This technique separates compounds based on their polarity, with more polar compounds being retained longer on the column.

Below are illustrative tables of potential HPLC conditions for the analysis of this compound, based on methods developed for analogous fluoroquinolone and quinoline carboxamide compounds.

Table 1: Illustrative Reverse-Phase HPLC Method Parameters

ParameterCondition
Stationary Phase C18 (Octadecylsilyl), 5 µm particle size
Column Dimensions 4.6 mm x 250 mm
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Temperature 30 °C
Injection Volume 10 µL
Expected Retention Time 4-8 minutes
Note: This table is a representative example based on methods for similar compounds and would require optimization for this compound. epo.org

Table 2: Illustrative Normal-Phase HPLC Method Parameters

ParameterCondition
Stationary Phase Aminopropyl-bonded silica, 5 µm particle size
Column Dimensions 4.6 mm x 250 mm
Mobile Phase Hexane : Ethanol (B145695) (90:10 v/v)
Flow Rate 1.2 mL/min
Detection UV at 280 nm
Temperature 25 °C
Injection Volume 10 µL
Expected Retention Time 5-10 minutes
Note: This table is a representative example based on methods for similar compounds and would require optimization for this compound.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction and for preliminary purity assessment. For this compound, silica gel 60 F254 plates are typically used as the stationary phase. google.com.na A variety of mobile phase systems can be employed, with the choice depending on the polarity of the impurities to be separated. A common eluent system would be a mixture of a non-polar solvent like hexane or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol.

After development, the spots can be visualized under UV light (typically at 254 nm), where UV-active compounds like this compound will appear as dark spots. Further visualization can be achieved using staining agents like iodine vapor or a potassium permanganate (B83412) solution, which react with the compound to produce a colored spot. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and TLC system.

Table 3: Example TLC System for this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate : Hexane (1:1 v/v)
Visualization UV light (254 nm), Iodine vapor
Expected Rf 0.3 - 0.5
Note: This table is a representative example and the mobile phase composition may need to be adjusted to achieve optimal separation.

Preparative Chromatography for Isolation

For the isolation and purification of this compound on a larger scale than analytical HPLC, preparative HPLC is employed. google.com.na The principles are the same as analytical HPLC, but larger columns with greater loading capacities are used. The goal is to separate the target compound from unreacted starting materials, byproducts, and other impurities. The fractions are collected as they elute from the column, and those containing the pure compound are combined and the solvent is evaporated to yield the purified solid. Flash column chromatography using silica gel is another common preparative technique for the purification of quinoline-3-carboxamide derivatives. google.com.na

Crystallographic and Conformational Analysis

Single Crystal X-ray Diffraction Studies of 5,7-Difluoroquinoline-3-carboxamide and Analogues

Single crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on the molecular structure, conformation, and packing of molecules in the crystal lattice.

No published single crystal X-ray diffraction data is available for this compound. Therefore, its definitive molecular structure and absolute configuration have not been experimentally determined through this method.

The molecule is not chiral; therefore, a determination of absolute configuration is not applicable.

Experimental data on the bond lengths, bond angles, and torsion angles for this compound from single crystal X-ray diffraction studies are not available in the public literature.

Once determined, this data would provide valuable insights into the geometry of the quinoline (B57606) ring system and the carboxamide group, and how they are influenced by the presence of the two fluorine atoms. A data table for these parameters would be structured as follows:

Table 1: Hypothetical Bond Lengths for this compound

Atom 1 Atom 2 Bond Length (Å)
C2 C3 Data Unavailable
C3 C4 Data Unavailable
C4 C4a Data Unavailable
C5 C6 Data Unavailable
C6 C7 Data Unavailable
C7 C8 Data Unavailable
C8 C8a Data Unavailable
N1 C2 Data Unavailable
C5 F Data Unavailable
C7 F Data Unavailable

Table 2: Hypothetical Bond Angles for this compound

Atom 1 Atom 2 Atom 3 Bond Angle (°)
N1 C2 C3 Data Unavailable
C2 C3 C4 Data Unavailable
F C5 C6 Data Unavailable
F C7 C8 Data Unavailable

Table 3: Hypothetical Torsion Angles for this compound

Atom 1 Atom 2 Atom 3 Atom 4 Torsion Angle (°)
C4 C4a C5 C6 Data Unavailable
C8 C8a N1 C2 Data Unavailable

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. These interactions are crucial for understanding the physical properties of a solid.

Without a crystal structure, the specific hydrogen bonding networks within solid this compound cannot be characterized.

The carboxamide group contains both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). It is highly probable that these functional groups would participate in intermolecular hydrogen bonding, potentially forming dimers or extended chains, which are common motifs in the crystal structures of carboxamides.

A definitive analysis of halogen bonding involving the fluorine atoms in this compound is not possible without experimental crystallographic data.

Fluorine atoms are generally weak halogen bond donors. However, in certain electronic environments, they can participate in such interactions. An analysis would investigate short contacts between the fluorine atoms and electronegative atoms (such as oxygen or nitrogen) of neighboring molecules.

The presence and nature of aromatic stacking interactions in the crystal structure of this compound remain undetermined due to the lack of experimental data.

Table 4: List of Compounds Mentioned

Compound Name

Conformational Landscape and Rotamer Analysis in the Solid State

While a specific crystal structure for this compound is not publicly available, a comprehensive understanding of its conformational landscape can be inferred from the crystallographic analysis of closely related quinoline carboxamides. The solid-state conformation of such molecules is dictated by a delicate balance of intramolecular and intermolecular forces, including hydrogen bonding, steric hindrance, and crystal packing effects.

The quinoline ring system itself is generally observed to be planar or nearly planar. For instance, in the crystal structure of benzo[h]quinoline-3-carboxamide, the entire 17 non-hydrogen atoms of the molecule are essentially coplanar nih.gov. However, minor puckering of the pyridine (B92270) ring can occur, as seen in the structure of 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide, leading to a non-planar quinoline moiety ufp.pt. For this compound, the presence of two fluorine atoms on the benzene (B151609) ring is expected to have a minimal effect on the planarity of the quinoline core itself.

A key conformational feature of this compound is the rotational isomerism (rotamers) around the C3-C(O) bond, which defines the orientation of the carboxamide group relative to the quinoline ring. The torsion angle (C4-C3-C(O)-N) dictates this orientation. In the absence of significant intramolecular interactions, two primary rotameric states can be envisioned: one where the carbonyl group is syn-periplanar to the C4 atom of the quinoline ring, and another where it is anti-periplanar.

The preference for a particular rotamer is heavily influenced by the substitution pattern. In many crystal structures of quinoline-3-carboxamide (B1254982) derivatives, the carboxamide group is found to be nearly coplanar with the quinoline ring, a conformation stabilized by the formation of intermolecular hydrogen bonds. For example, in benzo[h]quinoline-3-carboxamide, classical inversion-related N-H···O hydrogen bonds lead to the formation of dimers nih.gov. This planarity facilitates efficient crystal packing through π-π stacking interactions between the aromatic rings of adjacent molecules nih.gov.

However, steric hindrance between the carboxamide group and substituents on the quinoline ring can lead to a non-coplanar arrangement. Theoretical studies on quinoline amides have shown that in the absence of stabilizing intramolecular hydrogen bonds, a non-coplanar conformation can be energetically more favorable to alleviate steric strain. The introduction of fluorine atoms at the 5 and 7 positions of the quinoline ring in this compound would likely introduce some steric and electronic perturbations that could influence the preferred rotameric state. The electron-withdrawing nature of the fluorine atoms could also modulate the charge distribution and hydrogen bonding capacity of the molecule.

FeaturePredicted Conformation for this compoundBasis of Prediction (from related structures)
Quinoline Ring Planarity Largely planar, with potential for minor puckering.Generally planar in quinoline derivatives nih.gov; slight puckering observed in some substituted analogs ufp.pt.
Carboxamide Group Orientation Likely near-planar with the quinoline ring to facilitate intermolecular hydrogen bonding and crystal packing. A non-planar conformation is possible to minimize steric interactions.Planarity is common in crystal structures of quinoline-3-carboxamides (B1200007) to form hydrogen-bonded dimers nih.gov. Non-planar conformations can be energetically favorable in the absence of intramolecular hydrogen bonds.
Key Torsion Angle (C4-C3-C(O)-N) Expected to be close to 0° or 180°, but can deviate depending on crystal packing forces and substituent effects.Varies in related structures depending on the specific intermolecular and intramolecular interactions present.

Utilization of Crystallographic Databases (e.g., Cambridge Structural Database) for Comparative Analysis of Quinoline Derivatives

The Cambridge Structural Database (CSD) is an invaluable resource for the comparative analysis of molecular conformations and intermolecular interactions in the solid state nih.govucla.educam.ac.uknih.govcam.ac.uk. By searching the CSD for quinoline-3-carboxamide derivatives and related structures, we can identify trends in their geometric parameters and packing motifs, which can be extrapolated to predict the behavior of this compound.

A survey of the CSD reveals a wealth of information on quinoline derivatives. For instance, a search for quinoline-4-carboxamide derivatives shows that the orientation of substituents can be detrimental to potency if it does not allow for the optimal binding orientation, highlighting the importance of conformational analysis nih.gov. This principle is directly applicable to this compound, where the fluorine atoms could influence the conformational flexibility and, consequently, its biological activity.

Analysis of various substituted quinoline carboxamides in the CSD often reveals the presence of robust hydrogen-bonding networks. In many structures, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen and the quinoline nitrogen atom can act as acceptors. These interactions are crucial in dictating the supramolecular assembly in the crystal lattice. For example, in a series of N-(3-acetylphenyl)quinoline-2-carboxamides, intramolecular N-H···N hydrogen bonds were observed, leading to the formation of S(5) ring motifs. In the absence of such intramolecular interactions, intermolecular C-H···O hydrogen bonds link the molecules into chains and rings [].

The CSD also provides data on the planarity of the quinoline ring system in various derivatives. While generally planar, the degree of planarity can be influenced by the nature and position of substituents. Halogen atoms, such as the fluorine in this compound, can participate in halogen bonding and other non-covalent interactions, which can further influence the crystal packing.

By systematically analyzing the crystallographic data of analogous compounds from the CSD, we can construct a detailed model of the likely solid-state structure of this compound. This comparative approach allows for informed predictions regarding its conformational preferences, potential for polymorphism, and the nature of its intermolecular interactions, which are all critical factors in its material and pharmaceutical properties.

CSD-Informed Structural InsightsRelevance to this compound
Prevalence of Hydrogen Bonding The carboxamide moiety is highly likely to participate in intermolecular N-H···O hydrogen bonds, leading to the formation of dimers or chains. The quinoline nitrogen may also act as a hydrogen bond acceptor.
Common Packing Motifs π-π stacking interactions between the quinoline rings are expected to be a significant feature of the crystal packing, contributing to the overall stability of the solid-state structure.
Influence of Halogen Substituents The fluorine atoms at positions 5 and 7 can influence the electronic properties of the quinoline ring and may participate in weak C-H···F hydrogen bonds or halogen bonds, further directing the crystal packing arrangement.
Conformational Flexibility Analysis of torsion angle distributions for the carboxamide group in related structures from the CSD can provide a statistical basis for predicting the most probable rotameric state in this compound.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a fundamental understanding of a molecule's behavior based on its electronic structure. These methods are crucial for elucidating the intrinsic properties of 5,7-Difluoroquinoline-3-carboxamide.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a highly effective computational method for investigating the electronic properties, structural stability, and reactivity of molecules. nih.gov For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP/6–31G'(d,p) basis set, are employed to optimize the molecular geometry to its lowest energy state. nih.govrsc.org This process provides precise data on bond lengths, bond angles, and dihedral angles, revealing how the fluorine substitutions at the 5th and 7th positions influence the planarity and geometry of the quinoline core and the orientation of the carboxamide group.

DFT calculations also yield reactivity descriptors that help predict a molecule's behavior in chemical reactions. nih.gov By analyzing the distribution of electron density, DFT can identify regions of the molecule that are electron-rich or electron-poor, which are key to understanding its interactions with other chemical species. The insights gained from DFT studies are foundational for predicting the kinetic and thermodynamic stability of the compound. nih.govrsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and electronic properties. rsc.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. rsc.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap suggests higher reactivity and a greater propensity for intramolecular charge transfer (ICT), which can be crucial for biological activity. researchgate.netscirp.org For quinoline derivatives, DFT calculations show that the charge density of the HOMO is often distributed across the quinoline ring and the amide group, while the LUMO's density is typically concentrated on the quinoline ring system. rsc.org The specific energy gap for a given derivative dictates its stability and potential as an active molecule. rsc.orgresearchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Quinoline-Based Compounds.
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Quinoline (general)-6.646-1.8164.83
Quinoline Derivative A-7.190-4.3992.791
Quinoline Derivative BN/AN/A3.720
Quinoline Derivative CN/AN/A3.382

Note: Data presented are representative values for the quinoline scaffold and its derivatives from various computational studies to illustrate typical ranges. rsc.orgresearchgate.netscirp.org N/A indicates data not specified in the source.

Electrostatic Potential Surface (EPS) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP or EPS) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is instrumental in identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. In an EPS map, different colors represent different electrostatic potential values. Typically, red areas indicate negative potential (electron-rich regions), which are favorable for electrophilic attack, while blue areas denote positive potential (electron-poor regions), which are attractive to nucleophiles.

For quinoline-based structures, the EPS map often reveals negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the carboxamide group, highlighting them as key sites for hydrogen bonding and other intermolecular interactions. The hydrogen atoms of the amide group and the aromatic rings typically show positive potential. The fluorine atoms in this compound would create regions of strong negative potential due to their high electronegativity, significantly influencing the molecule's interaction landscape.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed chemical picture of bonding and orbital interactions within a molecule. arabjchem.org It examines the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). scirp.org This analysis quantifies the stability derived from these interactions, particularly hyperconjugative interactions, which play a crucial role in molecular structure and reactivity. arabjchem.org

In the context of this compound, NBO analysis can elucidate the intramolecular hydrogen bonding, resonance effects, and the influence of the electron-withdrawing fluorine atoms on the electronic structure of the entire molecule. The analysis calculates the second-order perturbation energy (E2), which indicates the strength of the donor-acceptor interactions. Stronger interactions, reflected by higher E2 values, contribute to greater molecular stability. scirp.org This method provides a rigorous basis for understanding charge transfer and conjugative interactions within the molecular system. arabjchem.org

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is essential for screening potential drug candidates by estimating their binding affinity and mode of interaction with a biological target. ingentaconnect.com

Characterization of Predicted Binding Modes and Affinities with Biological Receptors

Molecular docking simulations have been extensively used to study quinoline-3-carboxamide (B1254982) derivatives, identifying them as promising inhibitors for various biological targets, particularly kinases and other receptors involved in disease pathways. researchgate.net These simulations place the ligand (e.g., this compound) into the binding site of a target protein and calculate a docking score, which represents the binding free energy (typically in kcal/mol). A more negative score indicates a stronger, more favorable binding affinity. nih.gov

Studies on related compounds show that the quinoline nitrogen often acts as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of kinase active sites. researchgate.net The carboxamide moiety is also crucial, frequently forming hydrogen bonds with the protein backbone or side chains. For example, in docking studies against the P2X7 receptor, the amide oxygen and other polar groups were shown to form hydrogen bonds with residues like Ser419, Lys443, and Tyr628. nih.gov Similarly, docking against dehydrogenase inhibitors has shown that quinoline derivatives can form hydrogen bonds with residues such as Asn279 and Glu182. arabjchem.org The specific interactions and binding affinity of this compound would depend on the topology and amino acid composition of the target's binding pocket.

Table 2: Representative Molecular Docking Results for Quinoline-Carboxamide Derivatives Against Various Biological Targets.
Derivative TypeBiological TargetBinding Affinity (kcal/mol)Key Interacting Residues
Quinoline-4-carboxamideKinesin Spindle Protein-8.24 (IC50 µM)Not Specified
Quinoline-3-carboxamideP2X7 Receptor-7.07Lys630
Quinoline-3-carboxamideDehydrogenase InhibitorNot SpecifiedAsn279, Glu182
Quinoline DerivativeHIV Reverse Transcriptase-10.675Not Specified
N-phenyl quinoline-3-carboxamidePDGFR (PDB: 5GRN)> -8.0Not Specified

Note: The data are illustrative of the types of results obtained for the quinoline-carboxamide scaffold against various proteins. Binding affinity can be reported in different units (e.g., docking score, IC50) and may not be directly comparable across different studies and software. arabjchem.orgnih.govingentaconnect.comnih.govthaiscience.info

Identification of Key Intermolecular Interactions within Binding Pockets

The introduction of fluorine atoms at the 5 and 7 positions of the quinoline ring can significantly influence the intermolecular interactions of this compound within a protein's binding pocket. Fluorine's high electronegativity can lead to favorable electrostatic interactions and the formation of hydrogen bonds with suitable donor groups.

In studies of related fluorinated quinoline derivatives, several key interactions have been identified through molecular docking simulations. For instance, in the context of designing protease inhibitors against SARS-CoV-2, quinoline derivatives have been shown to form hydrogen bonds with highly conserved amino acid residues such as His41, His164, and Glu166. nih.gov The carboxamide moiety of this compound is also a prime candidate for forming crucial hydrogen bonds with protein backbones or side chains, further anchoring the ligand in the binding site.

To illustrate the types of interactions that could be anticipated for this compound, the following table summarizes key intermolecular interactions observed for analogous quinoline compounds in various protein targets.

Compound ClassTarget ProteinKey Interacting ResiduesType of Interaction
Quinoline DerivativesSARS-CoV-2 MproHis41, His164, Glu166, Tyr54, Asp187Hydrogen Bonding, π-interaction
ImidazoquinolinesS. aureus Tyrosyl-tRNA Synthetase-Hydrogen Bonding, π-π interactions
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesPI3Kα-Hydrophobic and/or H-bond interactions

Data derived from studies on related quinoline derivatives and presented for illustrative purposes. nih.govnih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability of Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, accounting for the conformational flexibility of both the ligand and the protein. MD simulations are crucial for assessing the stability of the predicted binding poses and understanding the dynamic behavior of the complex under physiological conditions.

For quinoline-based inhibitors, MD simulations have been used to confirm the stability of docked complexes. nih.gov Analysis of the root-mean-square deviation (RMSD) of the protein backbone and the ligand throughout the simulation can indicate the stability of the complex. Low RMSF (root-mean-square fluctuation) values for the majority of residues in a protein-ligand complex suggest a stable backbone conformation. acs.org

In the case of this compound, MD simulations would be instrumental in evaluating how the fluorine substitutions affect the conformational dynamics of the quinoline ring and the carboxamide group within the binding pocket. These simulations can reveal whether the key hydrogen bonds and other interactions predicted by docking are maintained over time, providing a more accurate prediction of the binding affinity.

In Silico Approaches to Structure-Based Design Principles

Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein to design and optimize ligands. For this compound, SBDD principles would involve leveraging its structural features to achieve high affinity and selectivity.

The difluoro substitution pattern offers specific opportunities for SBDD. The fluorine atoms can be strategically positioned to interact with specific regions of the binding pocket. For example, they can form favorable contacts with hydrophobic pockets or act as hydrogen bond acceptors. The quinoline scaffold itself provides a rigid core that can be elaborated with different functional groups at the 3-carboxamide position to explore interactions with different sub-pockets of the target protein.

A common SBDD strategy is scaffold hopping, where the core scaffold of a known inhibitor is replaced with a different one, like the quinoline ring, while retaining key pharmacophoric features. This was demonstrated in the design of quinoline-3-carboxamide derivatives as cholesteryl ester transfer protein (CETP) inhibitors, where the quinoline scaffold was introduced to improve binding within the large hydrophobic cavity of CETP. mdpi.com

Theoretical Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Guidance

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel compounds and guide the design of more potent molecules.

For quinoline-based compounds, QSAR studies have been successfully employed to identify key molecular descriptors that influence their activity. Descriptors such as van der Waals volume, electron density, and electronegativity have been shown to play a pivotal role in the antituberculosis activity of quinolinone-based thiosemicarbazones. nih.gov A QSAR model for a series of this compound analogs could reveal the optimal electronic and steric properties required for high activity. For instance, such a model might indicate that increasing the electron-withdrawing nature of the substituents on the carboxamide nitrogen enhances binding.

Below is a hypothetical example of a QSAR data table that could be generated for a series of quinoline-3-carboxamide derivatives.

CompoundExperimental Activity (IC50, µM)Predicted Activity (IC50, µM)Molecular Descriptor 1 (e.g., LogP)Molecular Descriptor 2 (e.g., Dipole Moment)
Analog 11.21.52.13.4
Analog 20.80.92.53.8
Analog 32.52.31.83.1
Analog 40.50.62.84.2

This table is for illustrative purposes to demonstrate the type of data generated in a QSAR study.

By integrating these computational approaches, from molecular docking and MD simulations to SBDD and QSAR modeling, researchers can build a comprehensive understanding of the structure-activity relationships of this compound and its derivatives, paving the way for the development of novel therapeutic agents.

Structure Activity Relationship Sar Studies of 5,7 Difluoroquinoline 3 Carboxamide Derivatives

Impact of Difluoro Substitution Pattern (Positions 5,7) on Biological Activity and Selectivity

The presence of fluorine atoms on the quinoline (B57606) ring, particularly at the 5 and 7 positions, is anticipated to have a profound impact on the molecule's biological activity and selectivity. Fluorine is a unique element in medicinal chemistry due to its small size, high electronegativity, and its ability to form strong carbon-fluorine bonds.

Furthermore, the strategic placement of fluorine at the 5 and 7 positions can block potential sites of metabolism. Aromatic hydroxylation is a common metabolic pathway, and by occupying these positions with fluorine atoms, the metabolic stability of the compound can be enhanced, potentially leading to a longer duration of action in the body. Research on other aromatic scaffolds, such as 5,7-dihydroxyflavanone (B1678386) derivatives, has shown that halogenated derivatives at these positions exhibit the most potent antimicrobial activity. nih.gov While a different chemical class, this finding suggests that substitution at the 5 and 7 positions is a viable strategy for enhancing biological effects.

The specific 5,7-difluoro pattern is also of interest in the synthesis of novel, potentially biologically active compounds. The synthesis of a 5,7-difluoro-analogue of cannabispirenone-B highlights the accessibility and interest in this particular substitution pattern for creating new chemical entities. rsc.org The reactivity of the quinoline core can also be influenced by these fluorine atoms. For instance, studies on 5,7-difluoro-8-chloroquinoline have shown that it undergoes specific chemical transformations, indicating the influence of the difluoro substitution on the chemical properties of the quinoline ring system. nsc.ru

Role of the Carboxamide Moiety (C-3 Position) in Ligand-Target Recognition and Potency

The carboxamide group at the C-3 position of the quinoline ring is a critical functional group that plays a pivotal role in mediating interactions with biological targets. This moiety consists of a carbonyl group and an amide group, both of which can participate in hydrogen bonding. The oxygen atom of the carbonyl can act as a hydrogen bond acceptor, while the N-H group of the amide can act as a hydrogen bond donor. These hydrogen bonding capabilities are often essential for the specific recognition and binding of the molecule to the active site of a protein, such as an enzyme or a receptor.

The importance of the carboxamide linkage is well-documented in the SAR of various quinoline derivatives. For instance, quinoline-3-carboxamides (B1200007) have been investigated as inhibitors of ATM kinase, a key enzyme in the DNA damage response pathway. nih.gov In these studies, the carboxamide moiety is crucial for the inhibitory activity, and modifications to the substituent attached to the amide nitrogen (the 'R' group) significantly impact potency. nih.gov Specifically, SAR studies on these ATM kinase inhibitors suggested that an electron-donating nature of the R group was important for the molecule's toxicity towards cancer cells. nih.gov

Influence of N-1 Substituents on Molecular Interactions and Biological Profiles

While the parent 5,7-difluoroquinoline-3-carboxamide does not have a substituent at the N-1 position of the quinoline ring, the introduction of substituents at this position in related quinoline derivatives has been shown to be a powerful strategy for modulating biological activity. The N-1 position is adjacent to the electron-rich aromatic system and can influence the electronic properties and steric profile of the molecule.

In the broader class of quinoline derivatives, such as the imidazoquinolines, which are potent agonists of Toll-like receptor 7 (TLR7), the nature of the substituent at the N-1 position is a key determinant of activity. Systematic exploration of N-1 substituents in these analogues revealed a distinct relationship between the nature of the substituent and TLR7-agonistic potency. For example, the introduction of a benzyl (B1604629) group at the N-1 position, in combination with variations at the C-2 position, led to the identification of highly active compounds.

The introduction of a substituent at the N-1 position can influence the molecule's ability to interact with its target through various mechanisms. A substituent can provide additional points of interaction, such as hydrophobic or hydrogen bonding interactions. It can also induce a specific conformation of the molecule that is more favorable for binding. Furthermore, the size and nature of the N-1 substituent can impact the molecule's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability.

Effects of Substitutions at Other Quinoline Ring Positions (e.g., C-7) on Activity and Specificity

While the core focus is on the 5,7-difluoro pattern, substitutions at other positions of the quinoline ring can further refine the biological activity and specificity of the molecule. The C-7 position, although already substituted with a fluorine atom in the parent compound, is a key position for modification in many quinoline-based compounds.

In the development of antimalarial quinoline-4-carboxamides, for example, modifications at various positions of the quinoline ring were explored to optimize potency and pharmacokinetic properties. nih.gov Although a different isomer, this research highlights the general principles of quinoline SAR. Substitutions on the quinoline core can influence lipophilicity, which in turn affects solubility and metabolic stability.

Research on cinnoline (B1195905) derivatives, which are isosteric to quinolines, has also shown that substitutions on the benzo part of the bicyclic system significantly impact biological activity. For instance, the position and nature of substituents were found to be crucial for the antibacterial and anti-inflammatory activities of these compounds. Halogen-substituted derivatives, in particular, were often found to be the most active.

In the context of this compound, further substitution at a position like C-2, C-4, C-6, or C-8 could be explored to modulate activity. For example, introducing a small alkyl or alkoxy group could fine-tune the electronic and steric properties of the molecule, potentially leading to improved target engagement or a more desirable pharmacokinetic profile.

Conformational Preferences and Their Correlation with Observed Biological Activities

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. The quinoline ring system is largely planar, but the substituent at the C-3 position, the carboxamide group, has rotational freedom around the single bond connecting it to the quinoline ring. The orientation of the carboxamide group relative to the quinoline plane can significantly influence how the molecule presents its hydrogen bonding donors and acceptors to a binding site.

While specific conformational analysis data for this compound is not available in the reviewed literature, general principles of medicinal chemistry suggest that the molecule will have preferred conformations that minimize steric hindrance and optimize electronic interactions. The presence of the fluorine atom at position 5 may influence the preferred orientation of the C-3 carboxamide through steric or electronic effects.

The conformation of the substituent attached to the carboxamide nitrogen is also crucial. The flexibility or rigidity of this substituent can determine whether the molecule can adopt the optimal conformation for binding to its target. For instance, in the development of antimalarial quinoline-4-carboxamides, reducing the flexibility of a linker in a substituent by shortening it was tolerated, while extending the linker led to a significant improvement in antiplasmodial activity, suggesting that a specific conformational arrangement was beneficial. nih.gov This highlights the intricate relationship between molecular flexibility, conformational preference, and biological potency. Computational modeling techniques are often employed to predict the low-energy conformations of such molecules and to understand how they might dock into the active site of a target protein.

Biological Activity and Mechanistic Investigations at the Molecular and Cellular Level

Molecular Target Engagement and Modulatory Effects

Information regarding the specific molecular targets of 5,7-Difluoroquinoline-3-carboxamide is not present in the surveyed research.

Inhibition of Kinase Enzymes

There is no specific data detailing the inhibitory activity of this compound against Ataxia-Telangiectasia Mutated (ATM) kinase, c-Met kinase, or other protein kinase families.

Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibition and Modulation of DNA Damage Response Pathway

A novel series of quinoline-3-carboxamides (B1200007) has been identified and developed as potent and selective inhibitors of the ATM kinase, which is a crucial mediator of the DNA damage response (DDR) pathway. nih.govresearchgate.netacs.orgbenthamdirect.com These compounds were developed from a modestly potent screening hit into highly selective inhibitors suitable for oral administration. acs.org The quinoline (B57606) scaffold was chosen for its known ability to bind to the hinge region of PI3K-γ, a close homolog of ATM. researchgate.net Optimization of this chemical series led to the identification of compounds that demonstrated efficacy in combination with DNA double-strand break (DSB)-inducing agents in relevant disease models. nih.gov However, specific inhibitory concentrations or mechanistic details for this compound are not provided in these studies.

Other Relevant Protein Kinase Families

Studies on related quinoline-3-carboxamide (B1254982) ATM inhibitors have noted their selectivity against other kinases in the PIKK family, such as ATR and DNA-PK, as well as a broader panel of kinases. acs.org For instance, optimized compounds showed high selectivity for ATM over ATR and other lipid kinases. acs.org No such selectivity profile is available for this compound.

Androgen Receptor (AR) Binding Function-3 (BF3) Antagonism

Targeting the Binding Function 3 (BF3) pocket of the androgen receptor is a strategy being explored to overcome resistance to conventional anti-androgen therapies. nih.govnih.govnih.gov Research has led to the development of potent AR BF3 antagonists based on quinoline and indole (B1671886) carboxamide scaffolds. nih.govnih.gov For example, the compound 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide was identified as a potent and selective AR BF3 antagonist. nih.gov However, no data exists to confirm if this compound acts as an antagonist at this or any other site on the androgen receptor.

Suppression of AR-mediated Transcription

Androgen-bound AR can act as both a transcriptional activator and repressor, regulating a wide array of genes. mdpi.com Antagonists that target the AR, including those aimed at the BF3 site, have been shown to effectively reduce the expression of AR-dependent genes. nih.gov For instance, VPC-13789, a trifluoro-quinoline-carboxamide derivative, has been shown to suppress AR-mediated transcription. nih.gov There is no information available regarding the effect of this compound on the transcriptional activity of the androgen receptor.

Disruption of Chromatin Binding and Coregulatory Protein Recruitment

Research into quinoline-based compounds has demonstrated their ability to interfere with critical processes in gene transcription. Specifically, certain quinoline-5-carboxamide (B3021109) derivatives have been shown to suppress the transcription mediated by the androgen receptor (AR). nih.gov This is achieved by preventing the binding of the AR to chromatin and hindering the recruitment of essential coregulatory proteins. nih.gov This disruption of the transcriptional machinery highlights a key mechanism by which these compounds can modulate gene expression.

Histone Deacetylase 4 (HDAC4) Allosteric Modulation

A notable biological activity of quinoline-3-carboxamide derivatives, such as Tasquinimod, is the allosteric modulation of Histone Deacetylase 4 (HDAC4). nih.govnih.gov This interaction does not occur at the active site of the enzyme but at a distinct site, leading to a change in the protein's conformation and function.

Tasquinimod, a quinoline-3-carboxamide, has been identified as an allosteric inhibitor of HDAC4 function. nih.gov Its binding to HDAC4 prevents the formation of the HDAC4/NCoR1/HDAC3 complex. nih.govnih.gov This protein complex plays a crucial role in gene repression, and its disruption can lead to the activation of specific gene expression pathways. The inhibitory action of Tasquinimod on the formation of this complex is a key aspect of its mechanism. nih.gov Studies have shown that histone deacetylase inhibitors can disrupt the HDAC4/N-CoR complex, which in turn inhibits the expression of genes like IL-2. nih.gov

The disruption of the HDAC4/NCoR1/HDAC3 complex by quinoline-3-carboxamides has a direct impact on the transcriptional activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govnih.gov HIF-1α is a key transcription factor that enables cells to adapt to low-oxygen conditions, a common feature of the tumor microenvironment. nih.govnih.gov By preventing the formation of the repressive HDAC complex, compounds like Tasquinimod disrupt HIF-1α transcriptional activation, which is essential for tumor cell survival and adaptation. nih.govnih.gov

Myocyte Enhancer Factor-2 (MEF-2) is a family of transcription factors critical for the development of various muscle lineages. nih.gov The MEF2 proteins can act as transcriptional activators or repressors depending on their associated cofactors. nih.gov The interaction of MEF2 with class II histone deacetylases (HDACs), such as HDAC4, leads to the repression of MEF2 target genes. nih.gov Quinoline-3-carboxamides, by allosterically modulating HDAC4, can repress MEF-2 target genes that are necessary for adaptive survival signaling in cancer cells. nih.govnih.gov The MEF2 family of proteins, consisting of MEF2A, -B, -C, and -D, are central to the differentiation and maintenance of various vertebrate tissues. oncotarget.com

MEF2 IsoformFunction in Muscle Development
MEF2A Cooperates with other factors to promote skeletal muscle differentiation. oncotarget.com
MEF2C Promotes differentiation of mouse smooth muscle cells. oncotarget.com
MEF2B Mediates de-differentiation of vascular smooth muscle cells in response to cyclic stretch. oncotarget.com
MEF2D While present, its individual depletion does not significantly impact C2C12 muscle cell differentiation. researchgate.net

The regulation of MEF2 activity is complex, with different isoforms regulating distinct gene programs. researchgate.netmdpi.com

Interaction with Bacterial Topoisomerase Enzymes (DNA gyrase and Topoisomerase IV)

Fluoroquinolones, a class of antibiotics that share a quinoline core structure, are known to target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. bohrium.comnih.govnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.govresearchgate.net

The mechanism of action involves the formation of a ternary complex between the fluoroquinolone, the topoisomerase enzyme, and the bacterial DNA. bohrium.com This complex traps the enzyme in a state where it has cleaved the DNA, but is unable to re-ligate it, leading to the accumulation of double-strand DNA breaks. nih.govresearchgate.net While older quinolones often show preferential activity against either DNA gyrase (in many gram-negative bacteria) or topoisomerase IV (in many gram-positive bacteria), some newer fluoroquinolones exhibit more balanced activity against both enzymes. bohrium.com

EnzymePrimary Target in Gram-Negative BacteriaPrimary Target in Gram-Positive Bacteria
DNA Gyrase Often the primary targetCan be a secondary target
Topoisomerase IV Can be a secondary targetOften the primary target

The development of resistance to fluoroquinolones often occurs through mutations in the genes encoding these topoisomerase enzymes. researchgate.net

Metabotropic Glutamate (B1630785) Receptor Antagonism

Certain quinoline derivatives have been investigated for their activity as antagonists of metabotropic glutamate receptors (mGluRs). Specifically, mGlu5 negative allosteric modulators (NAMs) have been explored for various central nervous system disorders. nih.gov Antagonists of the mGlu5 receptor have shown potential in preclinical models for conditions such as L-Dopa-induced dyskinesias in Parkinson's disease. nih.gov While the direct antagonism of this compound on mGluRs is not extensively detailed in the provided context, the broader class of quinoline derivatives has been associated with this activity.

Based on a comprehensive review of publicly available scientific literature, there is no specific information available for the chemical compound “this compound” corresponding to the detailed outline provided in your request.

Extensive searches for data on this particular compound did not yield results pertaining to its biological activity, mechanistic studies at the molecular and cellular levels, or pre-clinical efficacy models as specified. The requested details on:

Future Directions and Research Perspectives

Rational Design of Novel 5,7-Difluoroquinoline-3-carboxamide Analogs with Enhanced Specificity and Potency

The foundation for future research lies in the rational design of new analogs. By strategically modifying the this compound core, researchers aim to create next-generation compounds with improved therapeutic profiles. This involves a detailed understanding of structure-activity relationships (SAR) to boost potency against specific biological targets while minimizing off-target effects.

One successful example in the broader quinoline-3-carboxamide (B1254982) class is the development of Tasquinimod and its subsequent analogs. nih.govnih.gov Tasquinimod, a second-generation oral quinoline-3-carboxamide, demonstrated increased potency in preclinical models for metastatic castration-resistant prostate cancer (mCRPC) by allosterically binding to HDAC4 and disrupting key signaling pathways. nih.govnih.gov However, off-target effects linked to aryl hydrocarbon receptor (AHR) agonism prompted further refinement. nih.gov A screening of Tasquinimod analogs led to the identification of ESATA-20, a third-generation compound with approximately 10-fold lower AHR agonism and over 5-fold greater potency against prostate cancer patient-derived xenografts. nih.govnih.gov This highlights the power of iterative design to enhance the therapeutic index.

Future design strategies will likely focus on:

Modifying substituents: The introduction of different functional groups at various positions on the quinoline (B57606) ring can significantly influence biological activity. For instance, studies on other quinoline-3-carboxamide derivatives have shown that the nature of substituents can affect their activity as EGFR inhibitors or ATM kinase inhibitors. nih.govnih.govresearchgate.net

Conformational restriction: Locking the molecule into a specific three-dimensional shape can increase its binding affinity and selectivity for a target protein. nih.gov This medicinal chemistry strategy is often used to design more potent and selective analogs. nih.gov

Exploration of Emerging Therapeutic Areas and Undiscovered Biological Targets for This Compound Class

While research has established the activity of quinoline-3-carboxamides (B1200007) in areas like cancer, there is significant potential for this compound class in other therapeutic domains. The unique chemical properties of the quinoline ring system lend themselves to a broad range of biological activities. ijpsjournal.comresearchgate.net

Emerging and potential therapeutic areas include:

Infectious Diseases: Quinoline derivatives have a long history in treating infectious diseases, most notably malaria. researchgate.netlstmed.ac.uk More recently, compounds derived from a high-throughput screen against Helicobacter pylori flavodoxin (Hp-Fld), an essential protein for the bacterium, have been identified, suggesting a role in developing narrow-spectrum antibiotics. elifesciences.org One quinoline carboxamide drug candidate has demonstrated a unique ability to target the malaria parasite at three different stages of its life cycle. lstmed.ac.uk

Kinase Inhibition: The quinoline scaffold is a key component in many kinase inhibitors used in cancer therapy. researchgate.net Research has shown that quinoline-3-carboxamide derivatives can act as potent inhibitors of kinases in the DNA Damage Response (DDR) pathway, such as ATM kinase, which is crucial for cancer cell survival. nih.govresearchgate.net Additionally, they have been investigated as inhibitors of EGFR kinase, a key regulator of cell growth. nih.govnih.gov

Inflammation and Immunology: First-generation quinoline-3-carboxamides like Linomide (Roquinimex) showed immunomodulatory properties. nih.gov While its development was halted due to side effects, it points to the potential of this chemical class to modulate immune responses. nih.gov More recently, quinoline carboxamide derivatives have been identified as antagonists of the P2X7 receptor, which is implicated in inflammation and is overexpressed in various cancers, including breast cancer. nih.gov

The discovery of novel biological targets is a crucial avenue for future research. Phenotypic screening, where compounds are tested for their effect on cells or organisms without a preconceived target, can uncover unexpected activities and new mechanisms of action. acs.org The identification of translation elongation factor 2 (PfEF2) as the target for an antimalarial quinoline-4-carboxamide is a prime example of how this approach can lead to novel discoveries. acs.org

Application of Advanced Computational Methodologies for Predictive Modeling and De Novo Design

Advanced computational tools are becoming indispensable in modern drug discovery, enabling faster and more cost-effective design cycles. For the this compound class, these methodologies can accelerate the discovery of new, optimized analogs.

Key computational approaches include:

Molecular Docking and Dynamics: These techniques simulate the interaction between a compound and its protein target, providing insights into binding modes and affinities. nih.gov This information is crucial for understanding SAR and for designing modifications to improve binding. nih.govresearchgate.net For example, docking studies have been used to investigate the interaction of quinoline derivatives with targets like the SARS-CoV-2 main protease and thymidine (B127349) phosphorylase. nih.govresearchgate.net

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.govresearchgate.net It can be used to screen virtual libraries for new compounds that fit the model and are likely to be active. researchgate.net

Machine Learning and De Novo Design: Artificial intelligence (AI) and machine learning are revolutionizing drug design. nih.gov Chemical language models (CLMs), inspired by natural language processing, can learn the "rules" of chemistry from large datasets of existing molecules. youtube.com These models can then be used for de novo design, generating entirely new molecular structures that are predicted to have desired properties, such as high potency and selectivity, while also considering synthetic feasibility. youtube.com

These computational workflows, often combining multiple methods, can significantly streamline the process of identifying promising candidates for synthesis and biological testing. nih.gov

Integration of Multi-Omics Data for a Systems-Level Understanding of Compound Action

To fully comprehend the biological effects of this compound and its analogs, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a compound. elifesciences.orgnih.govnih.gov This approach can reveal not only the primary target but also the downstream pathways and any off-target effects. researchgate.net

Integrating multi-omics data can help to:

Elucidate Mechanisms of Action: By observing changes across different molecular layers (RNA, protein, metabolites), researchers can construct a comprehensive picture of how a compound works. elifesciences.orgresearchgate.net For instance, a multi-omics approach was used to understand the molecular alterations induced by inhibitors of H. pylori flavodoxin, helping to distinguish between target-specific modifications and off-target effects. elifesciences.org

Identify Biomarkers: Multi-omics data can help identify biomarkers that predict a patient's response to a drug, paving the way for personalized medicine. nih.gov

Uncover Resistance Mechanisms: By analyzing how cells adapt to long-term exposure to a compound, researchers can identify the molecular changes that lead to drug resistance. researchgate.net

Platforms like Cytoscape can be used to visualize and analyze the complex networks derived from multi-omics data, helping to link molecular changes to specific cellular pathways. elifesciences.orgresearchgate.net

Addressing Synthetic Challenges and Opportunities for Sustainable Production

The successful translation of a promising compound from the lab to the clinic depends on the ability to produce it efficiently, cost-effectively, and sustainably. While established methods for quinoline synthesis exist, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, there are ongoing efforts to develop greener and more efficient alternatives. tandfonline.comrsc.orgresearchgate.net

Future research in this area will likely focus on:

Green Chemistry Approaches: The use of environmentally friendly solvents like water, microwave-assisted reactions, and reusable catalysts can significantly reduce the environmental impact of chemical synthesis. tandfonline.comresearchgate.net For example, one-pot, multi-component reactions in water or ethanol (B145695) have been developed for the efficient synthesis of quinoline derivatives. tandfonline.comrsc.org

Novel Catalysts: The development of new catalysts, including nano-catalysts, can improve reaction yields, reduce reaction times, and allow for milder reaction conditions. researchgate.net

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including better control over reaction parameters, improved safety, and the potential for easier scale-up. rsc.org A rapid and green synthesis of a 2-methylquinoline (B7769805) derivative has been reported using a continuous flow method. rsc.org

Efficient Synthetic Routes: Designing synthetic pathways that require fewer steps, use readily available starting materials, and avoid difficult purifications is crucial for large-scale production. researchgate.net The Vilsmeier-Haack reaction, for example, has been used as part of a multi-step synthesis of 2-chloroquinoline-3-carboxamide (B1625466) derivatives. researchgate.net

By embracing these modern synthetic methodologies, chemists can ensure that novel this compound analogs can be produced in a way that is both economically viable and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5,7-Difluoroquinoline-3-carboxamide to ensure high yield and purity?

  • The synthesis typically involves multi-step reactions, such as fluorination at the 5,7-positions and carboxamide formation at the 3-position. Critical parameters include:

  • Temperature control : Excessive heat during fluorination may lead to side reactions or decomposition .
  • Reagent stoichiometry : Precise ratios of fluorinating agents (e.g., DAST or SF₄) and coupling reagents (e.g., EDC/HOBt) are essential to minimize impurities .
  • Purification methods : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar solvents (e.g., ethanol/water) improves purity .

Q. How can researchers validate the identity and purity of this compound post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirm structural integrity via ¹⁹F NMR (δ ~ -120 to -150 ppm for difluoro groups) and ¹H NMR (quinoline protons at δ 7.5–9.0 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and fluorine percentages should align with theoretical values (error < 0.3%) .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorogenic substrates to measure IC₅₀ values .
  • Cellular viability tests : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its pharmacokinetic properties?

  • Derivatization strategies :

  • Solubility : Introduce hydrophilic groups (e.g., PEG chains) at the carboxamide nitrogen .
  • Metabolic stability : Replace labile esters with methyl or ethyl groups to reduce hepatic clearance .
  • Bioavailability : Co-crystallization with cyclodextrins or formulation as nanosuspensions improves oral absorption .

Q. How should researchers resolve contradictory data in bioactivity studies (e.g., variable IC₅₀ values across assays)?

  • Methodological troubleshooting :

  • Assay conditions : Ensure consistent pH (7.4 for physiological mimicry) and temperature (37°C) .
  • Protein source variability : Use recombinant proteins from standardized sources (e.g., HEK293-expressed kinases) .
  • Data normalization : Include positive controls (e.g., staurosporine for kinase assays) to calibrate inter-experimental variability .

Q. What computational approaches are effective for predicting the binding mode of this compound to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
  • QSAR modeling : Corrogate substituent effects (e.g., fluorine electronegativity) with bioactivity data to design optimized analogs .

Q. How does the crystalline form of this compound impact its physicochemical stability?

  • Polymorph screening : Use solvent evaporation (e.g., acetone/water) or slurry conversion to identify stable forms .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • PXRD and DSC : Characterize crystallinity and melting points to select forms with minimal hygroscopicity .

Methodological Resources

  • Synthetic protocols : Multi-step fluorination and coupling methods .
  • Analytical standards : Reference materials for HPLC calibration (e.g., EP impurity standards) .
  • Bioassay guidelines : NIH/WHO protocols for enzyme inhibition and cytotoxicity testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.